Spermidine-(butyl-13C4) trihydrochloride
Description
Overview of Polyamines in Cellular Homeostasis and Biological Function
Polyamines are small, positively charged molecules that are essential for a multitude of cellular processes. researchgate.netphysiology.org Their levels are tightly regulated, and any disturbance in their metabolism can be associated with various pathological conditions. mdpi.com
Polyamines, including spermidine (B129725), are fundamentally involved in cell growth, proliferation, and differentiation. researchgate.netnih.gov They play a critical role in the cell cycle, and a sufficient amount of spermidine is necessary to maintain a normal cell cycle. nih.gov Studies have shown a strong correlation between intracellular spermidine levels and cell proliferation. nih.govspandidos-publications.com For instance, spermidine has been shown to be involved in both the proliferation and differentiation of human promyelocytic leukemia cells. nih.gov It can also promote the differentiation of pre-adipocytes into mature adipocytes. nih.gov
Polyamines are integral to the processes of post-transcriptional regulation and protein synthesis. nih.govnih.gov They influence the structure of nucleic acids and are involved in RNA processing and translation. nih.gov A key function of spermidine is its role as a precursor for the synthesis of hypusine, a unique amino acid that is essential for the function of eukaryotic initiation factor 5A (eIF5A), a protein critical for cell proliferation and protein synthesis. nih.govpnas.org The depletion of spermidine and another polyamine, spermine (B22157), has been shown to cause a complete halt in translation and cell growth in mammalian cells. pnas.org
Spermidine is a key endogenous polyamine that is synthesized in the cytoplasm of cells from the amino acid arginine. nih.gov It is involved in a wide array of cellular functions, including maintaining the stability of the cell membrane, enhancing the activities of antioxidant enzymes, and inducing autophagy, a cellular recycling process. nih.govnaturalmicronchem.com The levels of spermidine are carefully controlled through its synthesis, breakdown, and transport across cell membranes. mdpi.com
Rationale for Utilizing Isotopic Labeling in Metabolic Research
Isotopic labeling is a powerful technique used in metabolic research to trace the journey of molecules through various biochemical pathways. creative-proteomics.com
Stable isotope tracing offers significant advantages for studying the dynamic changes in metabolite levels and the flow of atoms through metabolic networks. creative-proteomics.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to use in a wider range of studies, including those involving human subjects. nih.gov This technique allows for the simultaneous assessment of multiple metabolic pathways over extended periods, providing a more comprehensive and in-depth analysis of metabolism. frontiersin.org By using tracers like Spermidine-(butyl-13C4) trihydrochloride, researchers can track the incorporation of the stable isotope label into downstream metabolites, offering insights into the activity of various metabolic pathways. creative-proteomics.comfrontiersin.org
A key advantage of using stable isotope-labeled compounds is the ability to distinguish between molecules that are produced internally (endogenous) and those that are introduced from an external source (exogenous). nih.govamericanchemistry.com When a stable isotope-labeled compound like this compound is administered, any metabolites derived from it will carry the isotope tag. nih.gov This allows them to be easily differentiated from their endogenously produced counterparts using techniques like mass spectrometry. nih.govacs.org This distinction is crucial for accurately quantifying the contribution of external sources to the total pool of a particular metabolite and for understanding how exogenous substances are metabolized and utilized by the body. acs.orgnih.gov
Chemical and Physical Properties
This compound is a solid, white to off-white powder. sigmaaldrich.comchemicalbook.com It is the trihydrochloride form of spermidine, which enhances its stability for storage and transport. naturalmicronchem.com
| Property | Value | Source |
| CAS Number | 1313734-84-7 | sigmaaldrich.com |
| Molecular Formula | C₃H₉N(¹³CH₂)₄NH₂ · 3HCl | sigmaaldrich.com |
| Molecular Weight | 258.60 g/mol | sigmaaldrich.com |
| Melting Point | 257-259 °C | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
Quantitative Analysis in Complex Biological Systems
The precise measurement of metabolites in complex biological matrices such as blood, tissues, and cells presents a significant analytical challenge. Endogenous substances can interfere with detection, leading to inaccurate quantification. Stable isotope-labeled compounds, such as Spermidine-(butyl-¹³C₄) trihydrochloride, are invaluable tools for overcoming these challenges in quantitative analysis.
This labeled analogue of spermidine serves as an ideal internal standard for mass spectrometry-based quantification. nih.gov Because it has the same chemical properties and ionization efficiency as the unlabeled (endogenous) spermidine, it co-elutes during chromatography and experiences similar effects from the sample matrix. However, due to the incorporation of four ¹³C atoms in its butyl group, it has a distinct, higher mass-to-charge ratio (M+4) that allows it to be separately identified by the mass spectrometer. sigmaaldrich.comsigmaaldrich.com By adding a known amount of the labeled standard to a sample, researchers can accurately calculate the concentration of the endogenous spermidine by comparing the signal intensities of the labeled and unlabeled forms. This method, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative metabolomics.
Scope and Objectives of Research Using this compound
The primary application of Spermidine-(butyl-¹³C₄) trihydrochloride in research is to facilitate the accurate and reliable investigation of polyamine metabolism and function. Its use allows for a deeper understanding of the roles these molecules play in health and disease.
Role as an Internal Standard for Polyamine Quantification
Spermidine-(butyl-¹³C₄) trihydrochloride is crucial as an internal standard for the quantification of spermidine and other related polyamines in various biological samples. nih.gov Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on such standards to ensure accuracy and reproducibility. Research has demonstrated the successful use of ¹³C₄-spermidine for validating methods to measure a panel of biogenic amines in human serum. nih.gov
Table 1: Example of Polyamines Quantified Using a Method with Labeled Internal Standards
| Analyte | Internal Standard Used |
| 1,3-diaminopropane | d₈-putrescine |
| Putrescine | d₈-putrescine |
| Cadaverine | d₈-putrescine |
| N-acetyl-putrescine | d₈-putrescine |
| Spermidine | ¹³C₄-spermidine |
| Spermine | d₈-spermine |
| N¹-acetyl-spermine | Not specified |
| L-ornithine | ¹³C₅-ornithine |
| This table is illustrative and based on a study that used a suite of labeled internal standards for polyamine analysis. nih.gov |
Application in Tracing Spermidine Metabolism and Interconversion
Beyond its role as a quantification standard, Spermidine-(butyl-¹³C₄) trihydrochloride can be used as a tracer to follow the metabolic fate of spermidine within a cell or organism. By introducing the labeled spermidine, researchers can track its conversion into other polyamines, such as spermine, or its catabolism.
For instance, studies on T cell differentiation have utilized stable isotopes to trace the sources of polyamines. nih.gov While this particular study used ¹³C-labeled putrescine to trace its conversion to spermidine, the principle is directly applicable. If Spermidine-(butyl-¹³C₄) trihydrochloride were administered to cells, the appearance of a ¹³C₄-labeled spermine would definitively show the metabolic conversion of spermidine to spermine. This allows researchers to map the activity of the polyamine metabolic network under different conditions. nih.gov
Table 2: Illustrative Tracer Experiment for Spermidine Metabolism
| Labeled Substrate Administered | Potential Labeled Products Detected | Metabolic Pathway Indicated |
| ¹³C-Putrescine | ¹³C-Spermidine, ¹³C-Spermine | Putrescine -> Spermidine -> Spermine |
| Spermidine-(butyl-¹³C₄) trihydrochloride | ¹³C₄-Spermine | Spermidine -> Spermine |
| ¹³C-Arginine | ¹³C-Ornithine -> ¹³C-Putrescine -> ¹³C-Spermidine | Arginine -> Urea Cycle -> Polyamine Synthesis |
| This table illustrates the principles of metabolic tracing for the polyamine pathway. |
Advancing Understanding of Spermidine-Mediated Biological Processes
By enabling accurate quantification and metabolic tracing, Spermidine-(butyl-¹³C₄) trihydrochloride helps to advance our understanding of how spermidine influences biological processes. For example, accurately measuring spermidine levels is critical in studies investigating its role in aging, neurodegeneration, and cancer. biocrates.comnih.govaging-us.com
Research has shown that spermidine levels decline with age, and supplementation can have protective effects. nih.gov The ability to precisely measure these levels in response to interventions is paramount. Furthermore, understanding the flux through the polyamine pathway, as revealed by tracer studies, can shed light on the regulation of processes like autophagy and cell proliferation. nih.govresearchgate.netresearchgate.net For example, determining how disease states or therapeutic interventions alter the conversion rates between polyamines can provide crucial insights into the mechanisms of action. This detailed metabolic information is essential for developing new therapeutic strategies targeting polyamine metabolism. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-(3-aminopropyl)(1,2,3,4-13C4)butane-1,4-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1,6+1;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBIHVSOPXFMR-GOOBRNBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)CN[13CH2][13CH2][13CH2][13CH2]N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746459 | |
| Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-84-7 | |
| Record name | N~1~-(3-Aminopropyl)(~13~C_4_)butane-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1313734-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Frameworks for Spermidine Butyl 13c4 Trihydrochloride Application
Analytical Techniques for Quantitative Polyamine Analysis
The quantification of polyamines, such as spermidine (B129725), from complex biological matrices is essential for understanding their roles in cellular functions and disease. nih.gov Due to their polar nature and typically low concentrations, sophisticated analytical techniques are required. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common, but liquid chromatography-mass spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS), has become the gold standard for its superior sensitivity and selectivity. researchgate.netresearchgate.net The use of stable isotope-labeled internal standards, like Spermidine-(butyl-13C4) trihydrochloride, is fundamental to achieving accurate and reproducible quantification with these methods. libios.fr
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
LC-MS/MS methods provide a robust platform for the simultaneous quantification of multiple polyamines in diverse biological samples, including plasma, tissues, and cell cultures. nih.govnih.gov These protocols are prized for their ability to accurately measure low-level analytes in complex mixtures. proteomics.com.au The use of an isotopically labeled internal standard such as this compound is integral to these protocols, as it co-elutes with the endogenous analyte and experiences similar ionization effects, thereby correcting for variations throughout the analytical process. libios.fr
The initial step in polyamine analysis from biological samples involves extraction, often through protein precipitation. nih.gov This is commonly achieved using acids like perchloric acid (PCA) or trichloroacetic acid (TCA). stanford.eduresearchgate.net For instance, a common procedure involves deproteinizing serum samples with 4% TCA. figshare.com Following extraction, a critical step for analyzing polyamines by reversed-phase LC-MS is derivatization. nih.gov Polyamines are small, highly polar molecules that exhibit poor retention on conventional reversed-phase columns and often ionize inefficiently. nih.govnih.gov Derivatization addresses these challenges by increasing the hydrophobicity and molecular weight of the analytes, which improves chromatographic retention and enhances ionization efficiency for mass spectrometry detection. researchgate.net
Several reagents are used for this purpose:
Isobutyl chloroformate: This reagent reacts with primary and secondary amines to form carbamoyl (B1232498) derivatives, which show excellent chromatographic behavior and sensitivity in LC-MS/MS. nih.govfigshare.com
Dansyl chloride: A widely used reagent that creates fluorescent dansylated derivatives, enabling sensitive detection. nih.govresearchgate.net
Benzoyl chloride: Used to form benzoylated derivatives that can be detected by UV or mass spectrometry. researchgate.netiiste.org
N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC): This reagent also yields highly fluorescent derivatives suitable for sensitive analysis. researchgate.net
During sample preparation, a known amount of this compound is added at the earliest stage to mimic the handling of the endogenous spermidine through extraction, derivatization, and final analysis. stanford.edu
Table 1: Common Derivatization Reagents for Polyamine Analysis
| Reagent | Derivative Formed | Key Advantages |
| Isobutyl chloroformate | Carbamate | Produces sharp peaks and allows for fast and efficient derivatization. nih.govfigshare.com |
| Dansyl chloride | Dansyl | Creates highly fluorescent derivatives, offering excellent sensitivity. nih.govresearchgate.net |
| Benzoyl chloride | Benzoyl | Increases UV detection sensitivity and is suitable for RP-HPLC. researchgate.netiiste.org |
| FMOC-Cl | Fluorenylmethyloxycarbonyl | Provides stable derivatives with strong fluorescence for high sensitivity. researchgate.net |
The chromatographic separation of derivatized polyamines is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC). iiste.org The choice of column and mobile phase is critical for achieving good resolution between different polyamines and separating them from matrix components.
Columns: C18 columns are the most frequently used stationary phases for separating derivatized polyamines. nih.govfigshare.comiiste.org Columns with smaller particle sizes (e.g., 2.6 µm) can provide higher efficiency and better resolution. nih.gov
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component and an organic solvent, most commonly acetonitrile (B52724). researchgate.netiiste.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate all compounds of interest in a single run. nih.gov Formic acid or ammonium (B1175870) formate (B1220265) are common additives to the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer. figshare.com For example, a binary gradient might start with a lower concentration of acetonitrile and increase it to elute the more strongly retained, derivatized polyamines like spermine (B22157). nih.govresearchgate.net
The stable isotope-labeled standard, this compound, has nearly identical chromatographic properties to its native counterpart, ensuring they elute at the same retention time. mdpi.com This co-elution is crucial for accurate quantification.
Tandem mass spectrometry (MS/MS) is the detection method of choice for its high selectivity and sensitivity. proteomics.com.au Among MS/MS techniques, Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the most powerful for quantification. wikipedia.orgcuni.cz
In an SRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the derivatized polyamine of a specific mass-to-charge ratio, m/z). This selected ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (product ion). researchgate.net This specific precursor-to-product ion pair is called a "transition." cuni.cz By monitoring a unique transition for each analyte, SRM provides excellent specificity, filtering out background noise and interferences from the complex sample matrix. proteomics.com.auresearchgate.net
For quantitative analysis using this compound, at least two SRM transitions are monitored simultaneously: one for the endogenous, unlabeled spermidine and one for the ¹³C-labeled internal standard. mdpi.com Because the internal standard is present at a known concentration, the ratio of the peak area of the endogenous spermidine to the peak area of the internal standard can be used to calculate the exact concentration of spermidine in the original sample. libios.fr
Table 2: Example of SRM Transitions for Spermidine Analysis after Derivatization
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Spermidine derivative | [Analyte-specific value] | [Analyte-specific value] | Transition for the endogenous compound. |
| Spermidine-(butyl-¹³C₄) derivative | [Analyte-specific value + 4] | [Analyte-specific value + 4] | Transition for the internal standard, reflecting the +4 mass shift. mdpi.com |
Note: The exact m/z values depend on the derivatization reagent used.
Validation of Isotopic Enrichment and Purity
The reliability of quantitative data obtained using stable isotope dilution mass spectrometry is directly dependent on the quality of the isotopic standard. libios.fr Therefore, it is essential to validate the isotopic enrichment and chemical purity of this compound. This ensures that the concentration of the internal standard stock solution is accurately known and that there is no significant contribution from unlabeled species within the standard.
Isotopic purity refers to the percentage of the labeled compound that contains the stable isotope at the designated positions. For this compound, the target isotopic purity is high, often specified as 99 atom % ¹³C. This means that 99% of the molecules in the standard contain four ¹³C atoms in the butyl chain. High isotopic purity is crucial to prevent signal overlap and to ensure that the internal standard's signal is distinct from the natural isotopic distribution of the unlabeled analyte.
The assessment of isotopic purity is performed by the manufacturer using high-resolution mass spectrometry. nih.gov This technique can resolve the different isotopologues and allows for the calculation of the enrichment level. nih.govisotope.com A Certificate of Analysis (CoA) provided with the standard will document this purity. In addition to isotopic purity, chemical purity is also assessed, which for this compound is typically ≥95%.
Table 3: Properties of this compound
| Property | Value | Source |
| Linear Formula | NH₂(CH₂)₃NH(¹³CH₂)₄NH₂ • 3HCl | |
| Molecular Weight | 258.60 g/mol | |
| Mass Shift | M+4 | |
| Isotopic Purity | 99 atom % ¹³C | |
| Chemical Purity | ≥95% (CP) | |
| Form | Powder | |
| Storage Temperature | −20°C |
Determination of Chemical Purity (e.g., 95% CP)
The utility of this compound in metabolic research is fundamentally dependent on its chemical purity (CP). Chemical purity refers to the proportion of the compound that is chemically the intended molecule, distinct from its isotopic enrichment. A typical specification, such as 95% CP, indicates that 95% of the substance is spermidine trihydrochloride, while the remaining 5% may consist of impurities like starting materials, byproducts, or other related compounds. sigmaaldrich.com
Ensuring high chemical purity is critical as impurities can interfere with experimental results, potentially leading to incorrect interpretations of metabolic pathways. Several analytical techniques are employed to verify the chemical purity of stable isotope-labeled compounds. isotope.com These methods provide a comprehensive assessment of the compound's identity and purity, ensuring that the observed metabolic effects are attributable solely to the labeled tracer. moravek.com
Common methods for determining chemical purity include:
High-Performance Liquid Chromatography (HPLC): HPLC separates the compound from non-volatile impurities based on its physicochemical properties, allowing for quantification of its purity. isotope.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds and provides both separation and identification of the target molecule and any volatile impurities. isotope.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the chemical identity of the compound and detecting any structurally similar impurities. isotope.com
Melting Point Analysis: A sharp and specific melting point range can be an indicator of high purity for a crystalline solid like this compound. sigmaaldrich.com
Interactive Table: Techniques for Chemical Purity Assessment
| Analytical Technique | Principle of Operation | Information Provided |
|---|---|---|
| HPLC | Separates components of a mixture based on differential partitioning between a stationary and mobile phase. | Quantifies the percentage of the target compound relative to impurities. isotope.com |
| GC-MS | Separates volatile compounds in the gas phase followed by mass-based detection and identification. | Confirms molecular weight and structure, and identifies volatile impurities. isotope.com |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Verifies the chemical structure and identifies the presence of structural analogs or impurities. isotope.com |
| Melting Point | Measures the temperature range over which a solid substance melts. | A narrow melting range close to the literature value suggests high purity. sigmaaldrich.com |
Stable Isotope Tracing Experimental Design
Stable isotope tracing is a powerful methodology used to track the metabolic fate of molecules within a biological system. nih.gov By introducing a compound labeled with a heavy, non-radioactive isotope, such as carbon-13 (¹³C), researchers can follow its journey through various biochemical pathways. nih.govnih.gov The design of these experiments is critical and involves careful selection of the isotopic tracer and the model system to accurately probe the metabolic questions of interest. researchgate.netnih.gov
The choice of tracer is a cornerstone of metabolic flux analysis (MFA). researchgate.netnih.gov The specific labeling pattern of the tracer molecule determines which metabolic reactions and pathways can be resolved. researchgate.net this compound is a strategically designed tracer for investigating polyamine metabolism.
The defining feature of this compound is the placement of four ¹³C atoms exclusively on the butyl moiety of the spermidine molecule. sigmaaldrich.com This specific labeling is highly informative for tracing polyamine metabolic pathways. Spermidine is synthesized from two precursors: putrescine, which provides the four-carbon butylamine (B146782) backbone, and a propylamine (B44156) group derived from decarboxylated S-adenosylmethionine (dcSAM).
By labeling the butyl group, researchers can specifically track the contribution and fate of the putrescine portion of the spermidine molecule. This allows for the precise monitoring of its uptake, its conversion into spermine (which also incorporates the butyl group), or its catabolism back to putrescine. This specificity helps to distinguish the metabolic flux originating from putrescine from that of other precursors in the complex and interconnected polyamine pathway. nih.gov
This compound is one of several available labeled tracers for polyamine research, each with distinct advantages and applications. The choice among them depends on the specific biological question.
Spermidine-(butyl-d8) trihydrochloride: This tracer uses deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, to label the butyl group. sigmaaldrich.com While effective for tracing, deuterium labeling can sometimes introduce a "kinetic isotope effect," where the heavier mass of deuterium can slightly alter the rates of enzymatic reactions. In contrast, ¹³C is generally considered to have a negligible isotope effect, making it metabolically almost identical to the natural ¹²C isotope. biorxiv.org The mass shift for d8-spermidine is +8, which is easily detectable by mass spectrometry. sigmaaldrich.com
¹⁵N-Labeled Tracers: Tracers like ¹⁵N₂-Putrescine utilize the stable isotope of nitrogen. These are employed to study the flow of nitrogen atoms through the polyamine pathway, a process known as nitrogen flux analysis. nih.govacs.org This provides complementary information to ¹³C tracing, which follows the carbon backbone. nih.gov Studying both carbon and nitrogen flux, sometimes simultaneously in dual-labeling experiments, can offer a more holistic view of metabolic interdependencies. nih.govnih.gov
Interactive Table: Comparison of Labeled Polyamine Tracers
| Tracer | Isotope | Label Position | Mass Shift | Primary Application | Key Considerations |
|---|---|---|---|---|---|
| Spermidine-(butyl-13C4) | Carbon-13 (¹³C) | Butyl group | M+4 | Tracing the carbon backbone derived from putrescine. sigmaaldrich.com | Negligible kinetic isotope effect; directly tracks carbon flux. biorxiv.org |
| Spermidine-(butyl-d8) | Deuterium (²H) | Butyl group | M+8 | General metabolic tracing of spermidine. sigmaaldrich.com | Potential for kinetic isotope effects that may alter reaction rates. |
| ¹⁵N₂-Putrescine | Nitrogen-15 (¹⁵N) | Amine groups | Varies | Tracing nitrogen flux and assimilation in polyamine synthesis. nih.gov | Provides data on nitrogen metabolism, complementary to carbon tracing. acs.org |
The selection of an appropriate model system is essential for contextualizing the data obtained from stable isotope tracing experiments.
In vitro cell culture models are widely used to study polyamine metabolism in a controlled environment. nih.gov Various cell lines, including porcine intestinal epithelial cells (IPEC-J2) and human cancer cells, have been employed to investigate the roles of polyamines in processes like cell proliferation, migration, and inflammation. imrpress.comfao.org
In a typical experiment, this compound is added to the cell culture medium. nih.govresearchgate.net Over time, the cells take up the labeled spermidine. Researchers can then harvest the cells at different time points, extract the metabolites, and analyze them using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net This analysis allows for the quantification of the labeled spermidine and its downstream metabolites, such as ¹³C₄-spermine. By measuring the rate of incorporation of the ¹³C label into different polyamine pools, scientists can calculate the flux through specific biosynthetic and catabolic pathways. researchgate.netnih.gov
For instance, studies have used such models to show that spermidine can enhance cell proliferation and migration. imrpress.com In cancer cell models, tracing experiments can elucidate how polyamine metabolism is altered and whether it represents a potential therapeutic target. nih.govnih.gov
Interactive Table: Findings from In Vitro Isotopic Tracing Studies
| Cell Line | Research Focus | Key Findings Using Labeled Tracers |
|---|---|---|
| Porcine Enterocytes (IPEC-J2) | Role of polyamines in intestinal health | Spermidine was shown to enhance cell proliferation and migration, indicating its conversion from putrescine is crucial for these functions. imrpress.com |
| Human Cancer Cell Lines (e.g., L1210) | Polyamine metabolism in cancer | Isotope tracing helps quantify polyamine pool sizes and the activity of key enzymes in polyamine synthesis and catabolism. nih.govnih.gov |
| Human Colon Carcinoma (HCT116) | General metabolic pathway activity | Deep labeling with ¹³C precursors revealed active synthesis and degradation of polyamines, linked to the cell cycle. nih.gov |
Model Systems for Isotopic Tracing
In Vitro Cell Culture Models
Specific Cell Lines
Yeast (Saccharomyces cerevisiae): As a simple eukaryotic model, yeast is instrumental in studying fundamental cellular processes involving polyamines. In studies with polyamine-deficient yeast strains, spermidine is essential for growth and cell cycle progression. nih.gov The introduction of this compound allows researchers to trace its uptake and conversion to other polyamines, elucidating the regulation of polyamine homeostasis.
Human Immune Cells (e.g., Dendritic Cells): The immune system is intricately regulated by polyamines. In studies involving bone marrow-derived dendritic cells (BMDCs), spermidine has been shown to suppress their activation. oup.com Utilizing this compound in such cultures can precisely track its influence on immune cell metabolism and function, distinguishing exogenous spermidine from endogenous pools.
iPSC-derived Neurons: In the context of neurodegenerative diseases, where polyamine dysregulation is often implicated, induced pluripotent stem cell (iPSC)-derived neurons provide a relevant human model. nih.gov Tracing with this compound can help to understand how neuronal cells metabolize spermidine and how this process is altered in disease states.
Media Supplementation and Incubation Conditions
Successful tracing studies with this compound hinge on appropriate media supplementation and incubation conditions.
Media Composition: The basal medium, such as DMEM, RPMI-1640, or custom formulations, should be carefully chosen based on the specific requirements of the cell line. qiagen.comnih.gov For tracer experiments, it is often advantageous to use a medium where the unlabeled counterpart of the tracer is absent or present at a very low concentration to maximize the incorporation of the labeled compound. The medium is typically supplemented with serum (e.g., fetal bovine serum), L-glutamine, and antibiotics. qiagen.com
Supplementation and Incubation: this compound is added to the culture medium at concentrations that are physiologically relevant and non-toxic. For instance, studies have used spermidine concentrations ranging from micromolar to millimolar levels, depending on the cell type and experimental goals. oup.combiologists.commdpi.com Incubation times for tracer experiments can vary from a few hours to several days to monitor the dynamic changes in metabolite labeling. biologists.commdpi.com Standard incubation conditions are typically 37°C in a humidified atmosphere with 5% CO2. qiagen.com
Table 1: Illustrative In Vitro Experimental Parameters
| Parameter | Yeast | Human Dendritic Cells | iPSC-derived Neurons |
|---|---|---|---|
| Cell Type | Saccharomyces cerevisiae (polyamine-deficient strain) | Bone Marrow-Derived Dendritic Cells (BMDCs) | Human iPSC-derived cortical neurons |
| Basal Medium | YPD or synthetic defined medium | RPMI-1640 | Neurobasal medium |
| Key Supplements | Amino acids, glucose | Fetal Bovine Serum (FBS), GM-CSF | B-27 supplement, Glutamax |
| This compound Concentration | 1-10 µM | 10-100 µM | 1-50 µM |
| Incubation Time | 4 - 24 hours | 6 - 48 hours | 24 - 72 hours |
This table is for illustrative purposes; optimal conditions must be determined empirically.
Ex Vivo Tissue Explant Models
Ex vivo tissue explant models bridge the gap between in vitro and in vivo research by maintaining the tissue architecture and cellular heterogeneity. Tissue slices or explants from organs such as the liver, brain, or intestine can be cultured for a short period in a medium supplemented with this compound. This approach allows for the investigation of spermidine metabolism in a more physiologically relevant context than isolated cells, revealing tissue-specific metabolic pathways. For example, colon explants can be used to study the role of spermidine in intestinal health and disease.
In Vivo Animal Models
In vivo studies using animal models are crucial for understanding the systemic effects and metabolic fate of spermidine.
Common Animal Models:
Mice (Mus musculus): Widely used due to their genetic tractability and well-characterized physiology.
Drosophila melanogaster (Fruit Fly): A powerful model for genetic studies of aging and metabolism.
Caenorhabditis elegans (Nematode): Ideal for high-throughput screening and lifespan studies.
Rats (Rattus norvegicus): Often used in physiological and pharmacological studies due to their larger size, which facilitates surgical procedures and biofluid collection.
Route of Administration
The method of administration of this compound is a critical experimental parameter.
Dietary Supplementation: Incorporating the labeled compound into the chow or drinking water allows for chronic, non-invasive administration, mimicking dietary intake. Studies in mice have utilized this method to investigate the long-term effects of spermidine on health and longevity.
Intraperitoneal Injection: This route provides a rapid and precise delivery of a known amount of the compound, bypassing first-pass metabolism in the liver. It is commonly used in studies investigating the acute metabolic effects of spermidine in rats and mice.
Tissue and Biofluid Sampling for Analysis
Following administration of this compound, various biological samples are collected to trace the distribution and transformation of the labeled spermidine.
Tissues: Organs of interest, such as the liver, heart, brain, spleen, and muscle, are harvested at specific time points. These tissues are then processed to extract metabolites for analysis.
Biofluids: Blood (plasma and serum), urine, and cerebrospinal fluid are collected to monitor the systemic levels of labeled spermidine and its metabolites. This provides a dynamic view of spermidine pharmacokinetics and metabolism.
Table 2: Overview of In Vivo Administration and Sampling
| Animal Model | Route of Administration | Typical Samples Collected | Research Focus |
|---|---|---|---|
| Mice | Dietary Supplementation, Intraperitoneal Injection | Blood, Liver, Heart, Brain, Muscle, Intestine | Aging, Cardiovascular Health, Neuroprotection |
| Rats | Intraperitoneal Injection, Oral Gavage | Blood, Liver, Kidney, Brain | Drug Metabolism, Toxicology, Physiology |
| Drosophila | Dietary Supplementation | Whole Body Homogenate | Lifespan, Stress Resistance, Genetics |
| C. elegans | Supplementation in Growth Medium | Whole Body Homogenate | Lifespan, Developmental Biology |
Data Analysis and Interpretation in Stable Isotope Metabolomics
The analysis of samples from experiments using this compound typically involves mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
The analytical process involves:
Extraction of Metabolites: Polyamines and other metabolites are extracted from cells, tissues, or biofluids.
Chromatographic Separation: The extracted metabolites are separated based on their physicochemical properties.
Mass Spectrometric Detection: The mass spectrometer detects and quantifies the different isotopologues of spermidine and its downstream metabolites (e.g., spermine, N1-acetylspermidine). The presence of the +4 Da shift due to the four 13C atoms in the butyl moiety allows for the unambiguous identification of the administered spermidine and its metabolic products.
Data Interpretation: The data generated from the mass spectrometer is used to calculate the fractional labeling of the metabolite pool. This information, in conjunction with metabolic network models, can be used to determine metabolic fluxes – the rates of metabolic reactions. By tracing the incorporation of the 13C label, researchers can quantify the rate of spermidine uptake, its conversion to spermine, and its catabolism, providing a quantitative understanding of polyamine dynamics in the biological system under investigation.
Metabolic Flux Analysis from Tracer Data
The isotopic enrichment data obtained from experiments using this compound serves as the input for 13C-Metabolic Flux Analysis (13C-MFA). nih.govresearchgate.net This powerful computational technique quantifies the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular metabolism in action. ethz.chnih.gov Rather than just measuring metabolite concentrations, 13C-MFA elucidates the dynamic response of metabolic networks. nih.gov
The core principle of 13C-MFA is to use the measured distribution of 13C isotopes in metabolites to infer the activity of the pathways that produced them. youtube.com For instance, the specific pattern of 13C incorporation into putrescine or spermine after administration of Spermidine-(butyl-13C4) can reveal the relative activity of the biosynthetic and catabolic arms of the polyamine cycle. nih.gov
The workflow for a 13C-MFA study typically includes:
Model Definition: A stoichiometric model of the metabolic network of interest (e.g., polyamine metabolism) is constructed. This model includes all relevant reactions, their substrates, products, and the specific carbon atom transitions for each reaction.
Tracer Experiment: The biological system is cultured with the isotopic tracer (Spermidine-(butyl-13C4)) until it reaches an isotopic and metabolic steady state. researchgate.net
Measurement: The mass isotopomer distributions of key metabolites are measured using mass spectrometry, as described in the previous section. nih.gov
Flux Estimation: The measured labeling patterns are compared to theoretical patterns predicted by the metabolic model for a given set of fluxes. Computational algorithms then iteratively adjust the flux values in the model to find the best fit between the predicted and experimentally measured labeling data. researchgate.net
The output of a 13C-MFA is a detailed flux map, which provides absolute or relative rates for every reaction in the model, along with confidence intervals for each estimated flux. researchgate.net This allows researchers to pinpoint specific enzymatic steps that are altered under different conditions, such as disease or in response to therapeutic agents. nih.gov For example, an increase in labeled spermine derived from the tracer would indicate an accelerated flux through spermine synthase.
The table below provides a simplified example of flux data that could be generated from a 13C-MFA study focused on polyamine metabolism.
| Metabolic Reaction | Control Group Flux (relative units) | Treated Group Flux (relative units) | Fold Change |
| Spermidine -> Putrescine | 15.2 ± 1.1 | 30.5 ± 2.3 | 2.0 |
| Spermidine -> Spermine | 45.8 ± 3.5 | 22.9 ± 1.9 | 0.5 |
| Putrescine -> Spermidine | 60.1 ± 4.8 | 55.4 ± 4.1 | 0.92 |
This table illustrates how 13C-MFA can provide quantitative data on reaction rates, enabling comparison between different experimental conditions.
Bioinformatic Tools for Pathway Mapping
The analysis and interpretation of data from stable isotope tracing experiments are heavily reliant on sophisticated bioinformatic tools. escholarship.org These software packages are essential for processing raw data, performing flux calculations, and, crucially, for visualizing the results in the context of known biological pathways. bohrium.com
Several categories of tools are employed in the analysis pipeline for data derived from tracers like this compound:
Data Processing and Enrichment Calculation: Tools such as MAVEN, X13CMS, and Escher-Trace are used to process raw LC-MS data, identify labeled compounds, correct for natural isotope abundance, and calculate fractional enrichment. escholarship.orgresearchgate.netresearchgate.net Escher-Trace is a web-based application specifically designed to analyze and visualize stable isotope tracing data directly on metabolic maps. researchgate.netbohrium.com
Pathway Databases and Visualization: To understand the functional implications of the observed metabolic changes, data is mapped onto biological pathways. The Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome are comprehensive databases containing curated pathway maps for a vast number of organisms. nih.govyoutube.com These tools allow researchers to visualize the polyamine metabolic network and highlight the specific reactions and metabolites that show significant changes in labeling. researchgate.net
Integrated 'Omics' Analysis: Modern systems biology often involves integrating data from multiple sources (e.g., transcriptomics, proteomics, metabolomics). Tools like PaintOmics and Metascape are designed for such integrative analyses. nih.govyoutube.com For example, PaintOmics can overlay gene expression data with metabolite enrichment data onto KEGG pathways, allowing researchers to see if a change in metabolic flux is correlated with the upregulation or downregulation of the gene encoding the relevant enzyme. nih.gov
Flux Modeling Software: The core 13C-MFA calculations are performed by specialized software that can handle complex metabolic models and statistical fitting. This includes academic and commercial packages that implement the necessary algorithms for flux estimation.
The table below summarizes some key bioinformatic tools and their functions in the context of analyzing data from this compound tracer experiments.
| Tool Name | Primary Function | Application in Polyamine Flux Analysis |
| Escher-Trace | Isotope tracing data analysis and visualization | Corrects for natural abundance and overlays 13C enrichment data onto polyamine pathway maps. escholarship.orgbohrium.com |
| KEGG | Pathway database | Provides reference maps for polyamine biosynthesis and catabolism to contextualize findings. youtube.com |
| PaintOmics 4 | Integrative multi-omics analysis | Visualizes changes in both polyamine metabolite levels and the expression of related genes (e.g., SRM, SMS) on pathway maps. nih.gov |
| MAVEN/X13CMS | LC-MS data processing for metabolomics | Identifies and quantifies isotopologues of polyamines and related metabolites from raw mass spectrometry data. researchgate.netresearchgate.net |
By leveraging these computational frameworks, researchers can move from raw analytical measurements to a deep, quantitative understanding of how polyamine pathways are regulated and function in living systems.
Investigating Polyamine Metabolic Pathways Using Spermidine Butyl 13c4 Trihydrochloride
Polyamine Biosynthesis Pathway Elucidation
The biosynthesis of polyamines is a tightly regulated process critical for cell growth, proliferation, and differentiation. researchgate.netnih.gov Utilizing isotopically labeled compounds like Spermidine-(butyl-13C4) trihydrochloride enables detailed investigation into the mechanisms governing this pathway.
The primary pathway for spermidine (B129725) synthesis involves the conversion of the diamine putrescine. researchgate.net This reaction is catalyzed by the enzyme spermidine synthase, which transfers an aminopropyl group from a donor molecule, decarboxylated S-adenosylmethionine (dcSAM), to putrescine. nih.govfrontiersin.org
By introducing a ¹³C-labeled precursor, such as ¹³C-putrescine, into a cellular system, researchers can trace its incorporation into the spermidine pool. The resulting ¹³C-labeled spermidine can be unequivocally identified and quantified using mass spectrometry. This technique allows for the direct measurement of the rate of synthesis and provides definitive evidence of the precursor-product relationship. Studies in various organisms and cell types, including human brain tumors, have utilized similar tracing methods to demonstrate that the rate of putrescine conversion can vary significantly and often correlates with the degree of malignancy or cellular proliferation. nih.gov
Spermidine synthase (SPDS) is the key enzyme responsible for producing spermidine from putrescine. frontiersin.org The activity of this enzyme can be precisely measured in vitro. nih.gov A typical assay involves incubating the purified or recombinant enzyme with its substrates, putrescine and dcSAM, and then quantifying the amount of spermidine produced over a specific time period. nih.gov Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to separate and measure the polyamines after derivatization with a fluorescent agent like dansyl chloride. nih.govnih.gov
The use of a labeled substrate like ¹³C-putrescine in these assays allows for highly sensitive and specific detection of the product, ¹³C-spermidine, via mass spectrometry. This approach eliminates potential interference from endogenous, unlabeled spermidine that may be present in crude cell lysates. Such assays are crucial for determining the kinetic properties of spermidine synthase (e.g., Kₘ and Vₘₐₓ) and for studying how its activity is regulated by inhibitors or allosteric effectors. nih.gov For instance, research has shown that spermidine synthase activity increases significantly during periods of rapid cell growth. nih.gov
For example, genetically modifying cells to overexpress or knock out genes encoding biosynthetic enzymes, such as ornithine decarboxylase (ODC) or spermidine synthase, can dramatically alter the metabolic flux. researchgate.netnih.gov Similarly, environmental stressors, such as exposure to toxins like cadmium, can impact polyamine metabolism. nih.gov Studies have shown that such stressors can lead to an accumulation of certain polyamines, and pretreatment with specific polyamines can sometimes confer tolerance. nih.gov By tracing the flow of ¹³C labels, scientists can pinpoint which enzymatic steps are accelerated or inhibited in response to these genetic and environmental perturbations, providing a dynamic view of metabolic regulation.
Interactive Table 1: Key Enzymes and Reactions in Spermidine Biosynthesis (This is a simplified representation of an interactive table. In a web format, you could filter or sort this data.)
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in Pathway |
| Ornithine Decarboxylase | ODC | L-Ornithine | Putrescine, CO₂ | Produces the initial precursor for spermidine synthesis. researchgate.net |
| S-adenosylmethionine decarboxylase | SAMDC / AdoMetDC | S-adenosylmethionine (SAM) | Decarboxylated S-adenosylmethionine (dcSAM), CO₂ | Provides the aminopropyl group donor for the synthase reaction. researchgate.netnih.gov |
| Spermidine Synthase | SPDS / SPMS | Putrescine, dcSAM | Spermidine, Methylthioadenosine (MTA) | Catalyzes the final step in spermidine formation. researchgate.netfrontiersin.org |
Polyamine Catabolism and Interconversion Studies
Polyamine levels are controlled not only by synthesis but also by a tightly regulated catabolic pathway that breaks down and interconverts these molecules. researchgate.netmdpi.com This process is essential for maintaining polyamine homeostasis and preventing cellular toxicity from polyamine overaccumulation. mdpi.com
The rate-limiting step in polyamine catabolism is initiated by the enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT). mdpi.com SSAT transfers an acetyl group from acetyl-CoA to the N1 position of spermidine or spermine. oncotarget.com The acetylation of spermidine produces N1-acetylspermidine. oncotarget.com This acetylated derivative is then a substrate for oxidation or can be excreted from the cell. oncotarget.commdpi.com
Using this compound as a tracer allows researchers to precisely follow this catabolic step. When the labeled spermidine is introduced into cells, the activity of SSAT will produce N1-acetylspermidine-(butyl-13C4). This labeled product can be detected by mass spectrometry, enabling a direct measurement of SSAT activity in vivo. This is particularly important as SSAT expression is often low but can be highly induced under various conditions, including in response to certain drugs or in various cancers. mdpi.comnih.gov Overexpression of SSAT leads to rapid depletion of spermidine and spermine, which can inhibit cell growth and induce apoptosis. nih.govnih.gov
Following acetylation, N1-acetylspermidine is a substrate for the FAD-dependent enzyme N1-acetylpolyamine oxidase (APAO), often referred to simply as polyamine oxidase (PAO). researchgate.netwikipedia.org This enzyme oxidizes N1-acetylspermidine, cleaving it to regenerate the precursor putrescine and producing 3-acetamidopropanal (B1240501) and hydrogen peroxide as byproducts. researchgate.netwikipedia.org
The use of this compound facilitates the tracking of this entire two-step conversion. The ¹³C label on the butyl moiety of spermidine is retained through the acetylation and subsequent oxidation steps, resulting in the formation of ¹³C-putrescine. Detecting the labeled putrescine provides conclusive evidence of the complete catabolic conversion from spermidine.
Another critical enzyme in this system is spermine oxidase (SMOX), which catalyzes the direct back-conversion of spermine to spermidine, also producing hydrogen peroxide. mdpi.comnih.gov While APAO primarily acts on acetylated polyamines, SMOX acts on spermine itself. mdpi.comjensenlab.org Both oxidases are key regulators of polyamine levels, and their dysregulation is implicated in various pathological states, including cancer and inflammatory conditions, partly through the production of reactive oxygen species like hydrogen peroxide. wikipedia.orgjensenlab.org
Interactive Table 2: Key Enzymes and Reactions in Spermidine Catabolism (This is a simplified representation of an interactive table. In a web format, you could filter or sort this data.)
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in Pathway |
| Spermidine/spermine N1-acetyltransferase | SSAT / SAT1 | Spermidine, Acetyl-CoA | N1-acetylspermidine, CoA | Initiates the catabolic pathway by acetylating spermidine. mdpi.comoncotarget.com |
| N1-acetylpolyamine oxidase | APAO / PAO | N1-acetylspermidine, O₂, H₂O | Putrescine, 3-acetamidopropanal, H₂O₂ | Oxidizes the acetylated spermidine to regenerate putrescine. researchgate.netwikipedia.org |
| Spermine Oxidase | SMOX | Spermine, O₂, H₂O | Spermidine, 3-aminopropanal, H₂O₂ | Catalyzes the direct back-conversion of spermine to spermidine. mdpi.comjensenlab.org |
Dynamic Regulation of Catabolic Enzymes
The breakdown of polyamines is a tightly controlled process, crucial for preventing the accumulation of these compounds to toxic levels and for maintaining cellular homeostasis. capes.gov.br The primary enzymes involved in spermidine catabolism are spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). The use of labeled tracers like this compound is instrumental in studying the flux through these catabolic pathways and understanding their regulation.
In plants, for example, polyamine catabolism is performed by copper-containing amine oxidases (CuAOs) and flavin-containing polyamine oxidases (PAOs). frontiersin.org Studies have shown that the expression of genes encoding these enzymes is modulated in response to various developmental cues and environmental stresses, such as heat and cold. nih.gov For instance, in tomato leaves, the transcript levels of PAO4-like increase in response to both heat and cold stress, while PAO2 expression is specifically induced by cold. nih.gov By administering this compound, researchers can trace the conversion of labeled spermidine into its acetylated derivatives and subsequently into putrescine, providing a direct measure of the in vivo activity of SSAT and PAO under different conditions.
The regulation of these enzymes is complex, involving transcriptional, translational, and post-translational mechanisms. kaust.edu.sa Polyamines themselves can regulate the expression and activity of their catabolic enzymes. For instance, high levels of polyamines can induce the expression of SSAT, thereby promoting their own degradation in a feedback loop. This dynamic regulation ensures that cellular polyamine levels are maintained within a narrow, optimal range. The activity of these catabolic enzymes often correlates with specific cellular processes, such as cell division, expansion, and vascular development in plants. researchgate.net
| Enzyme | Regulatory Factors | Function in Catabolism |
| Spermidine/spermine N1-acetyltransferase (SSAT) | Induced by high polyamine levels | Acetylates spermidine and spermine, marking them for export or for oxidation by PAO. |
| Polyamine Oxidase (PAO) | Transcriptional regulation by stress (e.g., heat, cold) and developmental cues. frontiersin.orgnih.gov | Oxidizes acetylated polyamines back to simpler polyamines (e.g., putrescine). frontiersin.org |
| Copper-containing Amine Oxidases (CuAOs) | Spatiotemporal expression during development. researchgate.net | Involved in the terminal catabolism of polyamines. |
Intracellular Polyamine Transport and Homeostasis
The maintenance of stable intracellular polyamine concentrations, known as polyamine homeostasis, is vital for normal cell function and is achieved through a balance of biosynthesis, catabolism, and transport across the cell membrane. capes.gov.brnih.gov Polyamine transport systems are critical for both the uptake of exogenous polyamines from the environment and the efflux of excess or catabolized polyamines. nih.gov The use of labeled spermidine allows for the direct measurement of these transport kinetics.
Mechanisms of Spermidine Uptake and Efflux
Uptake: Mammalian cells utilize a specific, energy-dependent polyamine transport system to internalize polyamines like spermidine. physiology.org While the exact molecular components are still being fully elucidated, research points to a multi-step process. One proposed mechanism for polyamine uptake is caveolae-dependent endocytosis. nih.govnih.gov In this model, polyamines are internalized into vesicles, a process that can be inhibited by knocking down caveolin-1 (B1176169) (CAV-1), a key protein in caveolae formation. nih.govresearchgate.net Subsequent release from these vesicles may be mediated by nitric oxide synthase 2 (NOS2). nih.govresearchgate.net
In addition to endocytosis, solute carrier (SLC) transporters are also implicated in polyamine transport. frontiersin.org For instance, SLC3A2 has been identified as a key player, though it may act by facilitating the trafficking of other transport proteins to the cell membrane. frontiersin.org Under certain conditions, such as low intracellular polyamine levels, SLC3A2 can function bidirectionally, importing putrescine. nih.govresearchgate.net
Efflux: The removal of excess polyamines from the cell is equally important for homeostasis. Acetylation by SSAT is often a prerequisite for efficient efflux. The acetylated polyamines are then exported from the cell. The amino acid transporter SLC3A2 has been identified as a polyamine export protein in some cancer cells, where it facilitates the export of acetylated polyamines in exchange for arginine. nih.govnih.gov In bacteria, dedicated efflux pumps, such as the multidrug transporter Blt in Bacillus subtilis and the AmvA pump in Acinetobacter baumannii, have been shown to transport spermidine out of the cell. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net The expression of these pumps can be induced by high levels of polyamines, providing a mechanism to relieve polyamine toxicity. biorxiv.orgpnas.org
| Transport Mechanism | Key Proteins/Factors | Direction | Description |
| Caveolae-dependent endocytosis | Caveolin-1 (CAV-1), Nitric Oxide Synthase 2 (NOS2) nih.govnih.govresearchgate.net | Uptake | Polyamines are internalized into the cell within caveolae vesicles. nih.gov |
| Solute Carrier Transporters | SLC3A2, SLC22A4 (OCTN1), SLC18B1 (VPAT) frontiersin.org | Uptake/Efflux | Mediate the transport of polyamines across the plasma membrane. SLC3A2 can act as an exporter for acetylated polyamines or a bidirectional transporter for putrescine. nih.govnih.govresearchgate.net |
| Bacterial Efflux Pumps | Blt (B. subtilis), AmvA (A. baumannii), AceI (A. baumannii) nih.govbiorxiv.orgpnas.org | Efflux | Actively transport polyamines, particularly spermidine and spermine, out of the bacterial cell. biorxiv.orgpnas.org |
Regulation of Intracellular Polyamine Pools
A key feature of this regulation is a feedback mechanism. High intracellular polyamine levels not only induce catabolic enzymes like SSAT but also suppress both polyamine biosynthesis and uptake. nih.govembopress.org The down-regulation of the polyamine transport system by excess polyamines is a rapid process, occurring in response to even small increases in intracellular pools. nih.gov Conversely, depletion of intracellular polyamines leads to a significant up-regulation of the transport system, increasing the cell's capacity to acquire polyamines from its surroundings. nih.gov
This regulation is highly sensitive. For example, in murine leukemia cells, a 48-hour treatment with biosynthesis inhibitors leads to a gradual decline in intracellular polyamines, which is met with a steady increase in the maximal velocity (Vmax) of spermidine and spermine transport. nih.gov Restoration of the polyamine pools quickly reverses this effect. The effectiveness of different polyamines in down-regulating transport follows the order: putrescine < spermidine < spermine. nih.gov This intricate control highlights the cell's ability to finely tune its polyamine content in response to both internal and external cues, a process that can be quantitatively analyzed by tracking the metabolic fate of isotopically labeled polyamines.
Exploring Spermidine Mediated Cellular Processes Through Isotopic Tracing
Autophagy Induction and Regulation
Autophagy is a critical cellular recycling process that degrades and removes dysfunctional components to maintain cellular homeostasis. Spermidine (B129725) is a well-established inducer of this process.
Tracing Spermidine's Role in Autophagosome Formation
Isotopic tracing studies, which would utilize compounds like Spermidine-(butyl-13C4) trihydrochloride, are instrumental in confirming the direct role of exogenous spermidine in initiating autophagy. A key indicator of autophagy induction is the formation of autophagosomes, double-membraned vesicles that engulf cytoplasmic material destined for degradation. Research has demonstrated that spermidine treatment leads to a significant increase in the formation of fluorescently-tagged LC3 (microtubule-associated protein 1 light chain 3) puncta, which are markers for autophagosome membranes. This is further confirmed by immunoblotting, which shows an increased ratio of the lipidated form of LC3 (LC3-II) to the cytosolic form (LC3-I), signifying the recruitment of LC3 to the autophagosome. Studies have also noted that spermidine treatment increases the rate of autolysosome formation, the structure resulting from the fusion of an autophagosome with a lysosome.
Investigating Downstream Targets and Signaling Pathways (e.g., EP300 inhibition, ROS burst, ATM activation)
The molecular mechanisms by which spermidine induces autophagy are multifaceted. One primary pathway involves the direct inhibition of the acetyltransferase EP300 (E1A-binding protein p300). Spermidine, along with other natural compounds, has been shown to inhibit the enzymatic activity of EP300, leading to changes in the acetylation status of proteins involved in autophagy regulation. mdpi.com This inhibition of EP300 is a key event that helps trigger the autophagic cascade.
Furthermore, spermidine's influence extends to the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a crucial mediator of the DNA damage response that also plays a role in mitochondrial homeostasis. Studies have revealed that spermidine treatment can induce ATM activation, as evidenced by the phosphorylation of ATM at serine 1981. This activation is not isolated; it is linked to a corresponding burst of reactive oxygen species (ROS). While often associated with damage, this ROS burst can act as a signaling event. The activation of ATM appears to be a critical signal that initiates the selective autophagy of mitochondria.
Functional Link to Mitochondrial Autophagy (Mitophagy)
The selective removal of damaged or superfluous mitochondria via autophagy, a process known as mitophagy, is vital for cellular health. Spermidine has a direct functional link to this process. The spermidine-induced activation of ATM is an upstream event that regulates the PINK1/Parkin pathway, a major signaling cascade in mitophagy. In ATM-proficient cells, spermidine treatment promotes the accumulation of the protein kinase PINK1 on damaged mitochondria and the subsequent translocation of the E3 ubiquitin ligase Parkin, which tags the mitochondria for degradation. In cells lacking ATM, this spermidine-induced mitophagy is impaired. Electron microscopy has visually confirmed that spermidine treatment results in the formation of mitophagosomes (autophagosomes containing mitochondria) and mitolysosomes, providing ultrastructural evidence for its role in promoting mitochondrial clearance.
Table 1: Molecular Markers of Spermidine-Induced Autophagy
| Marker / Target | Observation | Cellular Consequence | References |
|---|---|---|---|
| LC3 Puncta / LC3-II:LC3-I Ratio | Increased upon spermidine treatment | Indicates enhanced autophagosome formation | |
| EP300 Acetyltransferase | Enzymatic activity is directly inhibited by spermidine | Promotes changes in protein acetylation that favor autophagy induction | mdpi.com |
| ATM Kinase (p-ATM Ser-1981) | Phosphorylation and activation are induced by spermidine | Acts as a critical upstream signal for initiating mitophagy | |
| PINK1 / Parkin | Accumulation and translocation to mitochondria are promoted | Facilitates the tagging and selective degradation of damaged mitochondria (mitophagy) |
Mitochondrial Function and Bioenergetics
Spermidine's Impact on ATP Production and Mitochondrial Respiration
A direct consequence of improved mitochondrial health is enhanced energy production. Studies have consistently shown that spermidine treatment leads to an increase in adenosine (B11128) triphosphate (ATP) production. This boost in cellular energy is coupled with an improvement in mitochondrial respiration. Using techniques that measure the oxygen consumption rate (OCR), researchers have demonstrated that spermidine enhances respiratory capacity in various cell types, including neurons. This indicates that spermidine helps mitochondria to more efficiently use oxygen to produce energy. mdpi.com
Modulation of Reactive Oxygen Species (ROS) Levels
Table 2: Impact of Spermidine on Mitochondrial Bioenergetics
| Parameter | Effect of Spermidine Treatment | Method of Measurement | References |
|---|---|---|---|
| ATP Production | Increased | ATP assays | mdpi.com |
| Mitochondrial Respiration | Increased | Oxygen Consumption Rate (OCR) analysis | mdpi.com |
| Mitochondrial ROS Levels | Attenuated / Decreased | Fluorescent probes (e.g., DCF-DA) | |
| Mitochondrial Membrane Potential | Increased | Fluorescent probes (e.g., TMRM) |
Interaction with Mitochondrial Proteins (e.g., Mitochondrial Trifunctional Protein)
Recent research has identified a direct interaction between spermidine and key mitochondrial proteins, highlighting a mechanism by which it can influence cellular metabolism and energy production. aboutspermidine.comuky.edunih.gov Using techniques such as affinity chromatography with spermidine-conjugated beads, studies have shown that spermidine directly binds to the mitochondrial trifunctional protein (MTP). uky.eduresearchgate.net MTP is a critical enzyme complex located in the inner mitochondrial membrane, responsible for three of the four steps in the fatty acid β-oxidation (FAO) pathway.
Detailed biochemical analyses have revealed that spermidine binds with strong affinity to both the alpha (HADHA) and beta (HADHB) subunits of the MTP complex. uky.edunih.gov This binding is not merely an association but has a functional consequence: spermidine acts as an allosteric activator of MTP, enhancing its enzymatic activities. uky.edu This activation leads to an acute enhancement of fatty acid oxidation. aboutspermidine.comuky.edu The specificity of this interaction is underscored by findings that spermine (B22157), another polyamine, can competitively inhibit the FAO-enhancing activity of spermidine by also binding to MTP. researchgate.net This direct activation of a central enzyme in fatty acid metabolism provides a molecular basis for spermidine's observed effects on improving mitochondrial function and bioenergetics. researchgate.netresearchgate.net
Table 1: Spermidine Interaction with Mitochondrial Trifunctional Protein (MTP)
| Interacting Molecule | Target Protein | Subunits | Observed Effect | Research Finding Reference |
| Spermidine | Mitochondrial Trifunctional Protein (MTP) | α (HADHA) and β (HADHB) | Allosteric activation, enhancement of fatty acid oxidation | aboutspermidine.com, uky.edu, nih.gov |
| Spermine | Mitochondrial Trifunctional Protein (MTP) | α (HADHA) and β (HADHB) | Competitive inhibition of spermidine-induced activation | researchgate.net |
Epigenetic Regulation and Histone Acetylation
Polyamines, including spermidine, are recognized as important factors in determining chromatin structure. nih.govnih.gov Their cationic nature allows them to interact with negatively charged molecules like DNA, influencing chromatin condensation. nih.govquora.com Beyond these electrostatic interactions, spermidine is directly implicated in the enzymatic regulation of histone acetylation, a key epigenetic modification that alters chromatin accessibility and regulates transcription. nih.govnih.gov
Spermidine's Influence on Histone Acetyltransferases (HATs)
Research has unveiled a complex, concentration-dependent role for spermidine in modulating the activity of histone acetyltransferases (HATs). Specifically, the HAT p300/CBP-associated factor (P/CAF) is significantly influenced by spermidine levels. nih.govtandfonline.com In vitro studies demonstrate a bimodal effect: at very low micromolar concentrations (up to 3 μM), spermidine activates P/CAF, while at higher concentrations (above 4-5 μM), it becomes inhibitory. nih.govtandfonline.com
Kinetic studies have provided a mechanism for this activation. P/CAF can utilize spermidine as a substrate, catalyzing its acetylation to form N⁸-acetylspermidine. nih.govtandfonline.comunipa.it This acetylated derivative, in turn, can increase the enzymatic activity of P/CAF by up to four-fold, suggesting a positive feedback mechanism at low physiological concentrations. nih.gov Other research has shown that polyamines can stimulate the translation of HAT1 and GCN5 mRNAs, leading to increased protein levels of these enzymes and consequently higher levels of histone H3 and H4 acetylation. nih.gov
Connections to Chromatin Dynamics and Gene Expression
The influence of spermidine on HAT activity directly connects it to the dynamics of chromatin and the regulation of gene expression. nih.gov Histone acetylation, catalyzed by enzymes like P/CAF, neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with DNA. This leads to a more relaxed, open chromatin structure (euchromatin), which is generally associated with increased transcriptional activity.
By modulating HAT activity, spermidine can thus participate in controlling the accessibility of DNA to the transcriptional machinery. nih.govnih.gov The bimodal effect observed with P/CAF suggests a sophisticated regulatory role where cellular spermidine concentrations could fine-tune the acetylation status of specific histone sites. tandfonline.com Furthermore, studies in various organisms have shown that changes in polyamine levels correlate with altered gene expression. For instance, spermidine can induce the expression of key regulatory proteins, underscoring its role as a molecule that can effect broad changes in cellular transcription profiles. mdpi.comresearchgate.net
Table 2: Spermidine's Bimodal Effect on P/CAF Histone Acetyltransferase
| Spermidine Concentration | Effect on P/CAF Activity | Proposed Mechanism | Consequence for Histone H3 | Reference |
| Low (≤ 3µM) | Activation | Spermidine is acetylated to N⁸-acetylspermidine, which activates P/CAF. | Hyperacetylation | nih.gov, tandfonline.com |
| High (≥ 5µM) | Inhibition | Competition with histone substrates. | Hypoacetylation | nih.gov, tandfonline.com |
Protein Translation and Hypusination Pathway
One of the most specific and essential functions of spermidine is its role as the sole precursor for the synthesis of a unique amino acid called hypusine. nih.govresearchgate.netrutgers.edu This post-translational modification occurs exclusively on one cellular protein: eukaryotic translation initiation factor 5A (eIF5A). rutgers.edurutgers.edu The process, known as hypusination, is critical for the biological activity of eIF5A and, consequently, for cell viability and proliferation. mdpi.commdpi.com The covalent incorporation of a part of the spermidine molecule into eIF5A establishes a direct link between polyamine metabolism and the fundamental process of protein synthesis. nih.gov
Spermidine as a Substrate for eIF5A Hypusination
The hypusination of eIF5A is a two-step enzymatic process that is highly conserved in eukaryotes. mdpi.comnih.gov
Deoxyhypusine (B1670255) Formation: The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS). researchgate.netnih.gov This enzyme facilitates the NAD⁺-dependent transfer of the 4-aminobutyl moiety from a spermidine molecule to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein. nih.govnih.govnih.gov This reaction forms an intermediate amino acid called deoxyhypusine. nih.gov The binding of spermidine to DHS is dependent on the presence of NAD⁺. portlandpress.com
Hypusine Formation: The second step is catalyzed by deoxyhypusine hydroxylase (DOHH), which hydroxylates the deoxyhypusine residue to form the final, mature hypusine. nih.govresearchgate.net
When cells are cultured with radio-labeled spermidine, eIF5A is the only protein that becomes labeled, demonstrating the remarkable specificity of this pathway. nih.gov Isotopic tracers like this compound are ideal for such experiments, allowing for precise measurement of the flux through the hypusination pathway via mass spectrometry. sigmaaldrich.com
Role of Hypusinated eIF5A in Translation Elongation
Although initially named an initiation factor, the primary role of hypusinated eIF5A (eIF5A^Hyp) is now understood to be in translation elongation and termination. nih.govmdpi.com Its function is to rescue ribosomes that have stalled on specific mRNA sequences that are difficult to translate. nih.govmdpi.com
The most well-characterized of these sequences are stretches of three or more consecutive proline residues (polyproline tracts). nih.govresearchgate.netjohnshopkins.edu The rigid structure of proline can hinder the formation of peptide bonds in the ribosome's peptidyl transferase center. Hypusinated eIF5A binds near the ribosomal E-site, with its long, positively charged hypusine side chain reaching toward the P-site tRNA. nih.gov This is believed to stabilize the tRNA and correctly position it, thereby facilitating peptide bond formation and allowing the ribosome to move past the problematic sequence. mdpi.comnih.gov
Beyond polyproline motifs, eIF5A has been shown to resolve ribosome stalling at other problematic dipeptides and is involved more globally in ensuring the efficiency of elongation and termination. mdpi.comnih.govmdpi.com It also plays a critical role in the translation of certain mitochondrial proteins, by alleviating ribosome stalling on their mitochondrial targeting sequences, thereby impacting mitochondrial function. researchgate.netrupress.org The absence or inhibition of functional, hypusinated eIF5A leads to ribosome accumulation at these stall sites, impairing the synthesis of a specific subset of proteins essential for cellular function and viability. nih.govmdpi.com
Table 3: The Two-Step eIF5A Hypusination Pathway
| Step | Enzyme | Substrates | Product | Key Feature | Reference |
| 1 | Deoxyhypusine Synthase (DHS) | eIF5A Precursor (with Lysine), Spermidine, NAD⁺ | Deoxyhypusine-eIF5A | Rate-limiting step; transfers aminobutyl group from spermidine. | researchgate.net, nih.gov, nih.gov |
| 2 | Deoxyhypusine Hydroxylase (DOHH) | Deoxyhypusine-eIF5A | Hypusine-eIF5A (active) | Hydroxylation of the deoxyhypusine residue. | nih.gov, researchgate.net, mdpi.com |
Metabolic Control Hubs Linking Polyamine Metabolism to Protein Synthesis
Polyamine metabolism and protein synthesis are intricately linked through critical regulatory hubs that ensure cellular homeostasis. youtube.com A primary control point is the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). nih.govcapes.gov.br Spermidine is an indispensable substrate for this process, donating its 4-aminobutyl moiety for the synthesis of a unique amino acid called hypusine on a specific lysine residue of the eIF5A precursor protein. nih.govcapes.gov.broup.com This modification is a two-step enzymatic reaction catalyzed by deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH). capes.gov.brresearchgate.net
The resulting hypusinated eIF5A (eIF5A-H) is crucial for the efficient translation of a specific subset of messenger RNAs (mRNAs), particularly those containing difficult-to-translate sequences like polyproline tracts. researchgate.netnih.gov By facilitating the synthesis of these specific proteins, the spermidine-eIF5A axis acts as a vital metabolic hub that directly connects the availability of polyamines to the expression of proteins involved in processes like cell proliferation, autophagy, and mitochondrial function. researchgate.netcell-stress.com
Furthermore, the regulation of polyamine synthesis enzymes themselves is connected to major cellular growth pathways. For instance, the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of protein synthesis and cell size, has been shown to control the expression of key polyamine pathway enzymes like adenosylmethionine decarboxylase 1 (Amd1) and spermidine synthase (SpdSyn) in skeletal muscle. nih.gov This establishes a feedback loop where a master growth regulator (mTORC1) can modulate the polyamine pool, which in turn fine-tunes the synthesis of specific proteins via eIF5A hypusination, highlighting a sophisticated network of metabolic control. nih.gov
Cellular Aging and Lifespan Regulation in Model Organisms
Spermidine is a key molecule in the study of aging, as its intracellular concentrations have been observed to decline with age in a variety of species, including humans. nih.govnih.gov Exogenous supplementation with spermidine has been demonstrated to extend lifespan and improve healthspan across a remarkable range of model organisms. aginganddisease.orggustaveroussy.fr This geroprotective effect is attributed to its ability to intervene in several of the core hallmarks of aging. oxfordhealthspan.com
Impact on Longevity-Related Pathways (e.g., via Autophagy, Mitochondrial Health)
Spermidine exerts its anti-aging effects primarily through two interconnected cellular pathways: the induction of autophagy and the enhancement of mitochondrial function.
Autophagy Induction : Spermidine is a potent physiological inducer of autophagy, the cellular process responsible for degrading and recycling damaged organelles and protein aggregates. nih.govmitohealth.comtandfonline.com The primary mechanism involves the inhibition of several acetyltransferases, including EP300, which is a major negative regulator of autophagy. nih.gov This inhibition leads to the hypoacetylation of key autophagy-related proteins, triggering the cellular cleanup process. aging-us.com The critical role of this pathway is underscored by findings that the lifespan-extending benefits of spermidine are often abolished when essential autophagy genes (such as Atg7) are inactivated, confirming that autophagy is a required downstream effector. tandfonline.comaging-us.comresearchgate.net
Mitochondrial Health : Aging is closely associated with a decline in mitochondrial function. spermidinelife.us Spermidine has been shown to counteract this decline by improving mitochondrial bioenergetics. mdpi.com Supplementation enhances mitochondrial respiratory capacity, leading to increased ATP production and a healthier mitochondrial membrane potential. spermidinelife.usmdpi.com It also helps manage oxidative stress by reducing the levels of damaging reactive oxygen species (ROS). spermidinelife.us In aged mouse hearts, spermidine treatment was found to increase the number of mitochondria and reduce morphological abnormalities, indicating a beneficial effect on mitochondrial dynamics and quality control. reddit.com These improvements in the cell's powerhouses are crucial for maintaining function in energy-demanding tissues and promoting longevity. mdpi.com
Interplay with Caloric Restriction and Fasting Regimens
Spermidine's role in aging is deeply intertwined with the effects of caloric restriction (CR) and intermittent fasting, two of the most robust interventions known to extend healthspan and lifespan. Recent research has revealed that spermidine is not merely a "fasting mimetic" but a crucial mediator of the benefits of fasting itself. oxfordhealthspan.comfu-berlin.de
Studies have shown that various fasting regimens lead to an increase in the body's own spermidine levels in yeast, flies, mice, and humans. researchgate.net This elevation of spermidine is essential for the positive outcomes of fasting. oxfordhealthspan.com When the synthesis of spermidine is genetically or pharmacologically blocked, the beneficial effects of fasting—including the induction of autophagy and the extension of lifespan—are significantly diminished or completely abrogated. researchgate.net This indicates that an increase in spermidine concentration is a necessary downstream event for fasting to exert its geroprotective effects, positioning the polyamine as a key molecule linking dietary regimens to the molecular pathways of longevity. oxfordhealthspan.comresearchgate.netfu-berlin.de
Immune Cell Function and Activation
Spermidine plays a multifaceted and critical role in regulating the immune system. nih.gov It is involved in fundamental processes such as immune cell proliferation, differentiation, and activation. nih.govnih.gov Its influence is particularly notable in the context of T-cell function, where polyamine metabolism is a central determinant of the immune response. researchgate.net
Spermidine's Role in T-Cell Metabolism and Proliferation
The activation, proliferation, and differentiation of T-cells are metabolically demanding processes that are heavily influenced by the availability of spermidine.
T-Cell Metabolism : Upon activation, T-cells undergo profound metabolic reprogramming. Spermidine biosynthesis is one of the most significant metabolic changes that occurs. researchgate.net This increased spermidine is required for the hypusination of eIF5A, which in turn is essential for translating mitochondrial proteins. researchgate.netyoutube.com This link ensures that activated T-cells can meet the high bioenergetic demands required for their function. researchgate.net
T-Cell Proliferation and Differentiation : Spermidine is essential for T-cell proliferation. nih.gov Its availability also modulates the differentiation of naive CD4+ T-cells into various effector lineages. researchgate.net For example, spermidine can promote the differentiation of naive T-cells into a regulatory T-cell (Treg) phenotype, a process that requires autophagy and is crucial for maintaining immune tolerance. ox.ac.uk However, the role of spermidine is context-dependent. In some settings, lower doses of spermidine can increase the production of certain pro-inflammatory cytokines, while higher doses are generally suppressive. nih.govaging-us.com In the tumor immune microenvironment, high concentrations of spermidine released by cancer cells can act as an oncometabolite, suppressing T-cell receptor signaling and inhibiting the anti-tumor immune response. pnas.orgnih.gov
| Aspect of T-Cell Function | Role of Spermidine | Underlying Mechanism | Reference(s) |
|---|---|---|---|
| Metabolism | Supports metabolic reprogramming upon activation. | Required for eIF5A hypusination, which is essential for translating mitochondrial proteins. | researchgate.netresearchgate.netyoutube.com |
| Proliferation | Essential for proliferation. | Involvement in general cell growth processes. | nih.gov |
| Differentiation | Modulates differentiation into effector and regulatory lineages. | Promotes Treg differentiation via autophagy; influences cytokine profiles. | researchgate.netox.ac.uk |
| Activation (in Tumors) | Suppresses T-cell activation and function. | Downregulates plasma membrane cholesterol, inhibiting T-cell receptor clustering. | pnas.orgnih.gov |
Modulation of Cytokine Production and Immune Response
Spermidine has been shown to be a significant modulator of the immune response, with a notable impact on the production of cytokines, the signaling molecules that orchestrate immune cell activity. The use of isotopically labeled spermidine, such as this compound, allows researchers to trace its direct and indirect effects on cytokine profiles in various immune cells. uky.edu
Research has demonstrated that spermidine can exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In microglial cells, the resident immune cells of the central nervous system, spermidine pretreatment significantly inhibits the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suppression is associated with the downregulation of their corresponding mRNA expression. nih.gov Similarly, in macrophage models, spermidine has been found to attenuate the production of TNF-α and IL-1β. nih.gov
Furthermore, spermidine has a direct regulatory effect on T helper 17 (Th17) cells, which are critical in mucosal immunity and have been implicated in various inflammatory diseases. Exogenous spermidine has been found to directly inhibit the IL-1β/IL-23 induced production of IL-17. biorxiv.org Conversely, blocking the endogenous synthesis of spermidine leads to an increase in IL-17 production, highlighting spermidine's role as a direct regulator of cytokine secretion in these cells. biorxiv.org The suppressive effect of spermidine on Th17 cytokine production is thought to be mediated through its antioxidant activity, potentially involving peroxiredoxin 1 (PRDX1). biorxiv.orgsciepublish.com
In the context of antitumor immunity, spermidine supplementation has been shown to enhance the proliferation and cytokine production of CD8+ T cells in vivo. uky.edu This enhancement of T cell function is crucial for effective immune responses against tumors. The ability to trace spermidine metabolism using labeled compounds is vital to understanding how it bolsters the function of these cytotoxic T cells.
The table below summarizes the observed effects of spermidine on the production of various cytokines in different immune cell types.
| Cell Type | Stimulus | Spermidine Effect | Affected Cytokines |
| BV2 Microglia | LPS | Inhibition | IL-6, TNF-α |
| RAW 264.7 Macrophages | LPS | Inhibition | TNF-α, IL-1β |
| Th17 Cells | IL-1β/IL-23 | Inhibition | IL-17 |
| CD8+ T Cells | In vivo (tumor model) | Enhancement | Not specified |
Polyamine/Hypusine Axis in Immune Cell Fate
The polyamine/hypusine axis is a critical metabolic pathway that plays a significant role in determining the fate and function of immune cells. This axis involves the biosynthesis of polyamines, including spermidine, and the subsequent use of spermidine to modify a specific lysine residue on the eukaryotic translation initiation factor 5A (eIF5A), forming the unique amino acid hypusine. ox.ac.uk This post-translational modification is essential for the proper function of eIF5A in protein synthesis. Isotopic tracing studies, for which this compound is a suitable tool, are instrumental in dissecting this pathway's influence on immune cells.
In CD8+ T cells, the polyamine/hypusine axis acts as a metabolic checkpoint that regulates their differentiation and function. Isotopic tracer analyses have revealed that amino acids like glutamine are major carbon sources for the biosynthesis of polyamines such as putrescine, spermidine, and spermine in activated CD8+ T cells. These polyamines are not only crucial for T cell proliferation but also for the production of hypusine.
Inhibition of key enzymes in this pathway, such as ornithine decarboxylase (ODC) or deoxyhypusine synthase (DHPS), has been shown to augment the production of the pro-inflammatory cytokines IFN-γ and TNF-α in activated CD8+ T cells. This suggests that the polyamine/hypusine axis normally acts to restrain certain effector functions. Furthermore, blocking this axis can promote the development of tissue-resident memory T cells (Trm), which are crucial for long-term immunity at barrier tissues.
In macrophages, the polyamine pathway and the subsequent hypusination of eIF5A are important for modulating their activation state. Specifically, this axis has been shown to support mitochondrial respiration, which is essential for alternative (M2) macrophage activation, a state associated with tissue repair and anti-inflammatory responses.
The table below outlines the key components and effects of the polyamine/hypusine axis on immune cell fate and function.
| Immune Cell Type | Key Process | Effect of Pathway Inhibition | Impact on Cell Fate/Function |
| CD8+ T Cells | Cytokine Production | Increased IFN-γ and TNF-α | Enhanced effector function |
| CD8+ T Cells | Differentiation | Promotes Trm development | Enhanced long-term tissue immunity |
| Macrophages | Activation | Blunts M2 activation | Skews towards classical (M1) activation |
Translational Research Implications and Future Directions
Developing Preclinical Models for Spermidine-Related Interventions
The foundation of translating spermidine (B129725) research into clinical applications lies in robust preclinical models that accurately mimic human conditions.
Designing Studies in Animal Models of Aging and Disease
Spermidine supplementation has demonstrated life- and health-span extending effects across various species, including yeast, nematodes, flies, and mice. nih.gov These findings have spurred the development of preclinical animal models to investigate spermidine's therapeutic potential in age-related diseases. A critical aspect of this research is the use of appropriate animal models that reflect the complexities of human aging and specific pathologies.
For instance, the senescence-accelerated mouse-prone 8 (SAMP8) model, which exhibits cognitive decline and other age-related syndromes, has been instrumental in studying the neuroprotective effects of spermidine. semanticscholar.orgresearchgate.net Studies using this model have shown that spermidine can ameliorate memory loss by inducing autophagy and improving mitochondrial function. semanticscholar.org Similarly, long-term spermidine administration in mouse models has been shown to have cardioprotective effects and to protect against age-related pathologies in the heart, kidney, and liver. nih.govnih.gov
A key consideration in designing these studies is the confirmation of the systemic bioavailability of supplemented spermidine. Studies have shown that spermidine-fed animals exhibit increased circulating spermidine levels, validating its absorption and distribution throughout the body. nih.govnih.gov However, some studies have reported no significant increase in spermidine levels in blood or various tissues after supplementation in mice, highlighting the complexity of polyamine homeostasis. youtube.com This underscores the importance of using tools like Spermidine-(butyl-13C4) trihydrochloride to accurately trace the uptake, metabolism, and tissue distribution of exogenous spermidine, providing definitive evidence of its bioavailability and mechanism of action.
Future preclinical studies should continue to leverage these models to explore the protective effects of spermidine against a wider range of age-related conditions, including neurodegenerative diseases and cancer. aginganddisease.orgcell-stress.com Furthermore, investigating the impact of spermidine on immunosenescence and its potential to enhance anti-cancer immune responses are promising avenues for future research. nih.govresearchgate.net
| Animal Model | Key Findings with Spermidine Intervention | Reference |
|---|---|---|
| Senescence-Accelerated Mouse-Prone 8 (SAMP8) | Ameliorates memory retention loss, increases antioxidant enzyme activity, and regulates autophagy proteins. | semanticscholar.orgresearchgate.net |
| C57BL/6J Mice (Aging Model) | Prolongs lifespan, improves cardiomyocyte composition and mitochondrial function, and increases cardiac autophagic flux. | nih.gov |
| Sprague-Dawley Rats (Middle-Aged) | Reduces anxiety and improves exploratory performance. No significant effect on maximum lifespan when treatment started in middle age. | nih.gov |
| ICR Mice (Ovarian Aging Model) | Reduces atretic follicles, increases antioxidant enzyme activities, and enhances autophagy in the ovaries. | mdpi.com |
Investigating Synergistic Effects with Other Therapeutic Modalities
The potential of spermidine is not limited to its standalone effects; its combination with other therapeutic agents presents a promising strategy, particularly in cancer treatment. Dysregulated polyamine metabolism is a hallmark of many cancers, making it a viable therapeutic target. nih.govmdpi.com
Preclinical studies have shown that spermidine analogues, when administered with established anticancer chemotherapeutics, can synergistically inhibit tumor growth in various cancers, including colon, hepatocellular, and breast cancer. nih.gov For example, spermidine has been found to enhance the efficacy of ferroptosis inducers in prostate cancer cells, leading to augmented anti-tumor effects in mice with no detectable toxicity. nih.gov This synergistic effect is mediated by the upregulation of heme oxygenase 1 (HMOX1) and the inhibition of proteasome activity. nih.gov
Furthermore, spermidine injections have been shown to enhance the antitumor efficacy of chemotherapy in mice in an autophagy-dependent manner. cell-stress.com The combination of spermidine with therapies that target different aspects of cancer cell biology, such as cell proliferation and survival pathways, holds significant promise. mdpi.com The use of isotopically labeled spermidine in these combination studies can help elucidate the specific metabolic pathways affected by the synergistic action of the combined therapies.
| Therapeutic Modality | Observed Synergistic Effect with Spermidine | Cancer Type | Reference |
|---|---|---|---|
| Ferroptosis Inducers (e.g., Erastin) | Augments anti-tumor efficacy by increasing intracellular ferrous ions and inhibiting proteasome activity. | Prostate Cancer | nih.gov |
| Chemotherapy | Enhances antitumor efficacy in an autophagy-dependent manner. | General | cell-stress.com |
| Polyamine Biosynthesis Inhibitors (e.g., DFMO) | Lipophilic polyamine analogs, including lysine-spermine conjugates, potently inhibit polyamine uptake, increasing the effectiveness of polyamine depletion. | Melanoma, Breast, Prostate, Ovarian Cancer | nih.gov |
Advancements in Polyamine Research Methodologies
The progress in understanding the multifaceted roles of polyamines is intrinsically linked to the development of sophisticated analytical and research methodologies.
Integration of Multi-Omics Data with Stable Isotope Tracing (e.g., Proteomics, Transcriptomics)
The integration of multi-omics data, including proteomics and transcriptomics, with stable isotope tracing offers a powerful approach to unravel the complex mechanisms of spermidine action. Stable isotope tracing, using compounds like this compound, allows for the precise tracking of metabolic fluxes and the identification of downstream metabolites. pnas.orgmdpi.com
By combining this with transcriptomics, researchers can correlate changes in gene expression with metabolic alterations. For example, RNA-seq data analysis has been instrumental in identifying the upregulation of HMOX1 in response to spermidine and erastin (B1684096) co-treatment in prostate cancer cells. nih.gov Similarly, transcriptomics coupled with proteomics has revealed novel targets for the protective role of spermine (B22157) in diabetic cardiomyopathy, highlighting the regulation of lipid and amino acid metabolism pathways. nih.gov
Proteomics studies are also crucial for identifying proteins that are post-translationally modified by polyamines, a process known as polyamination. biorxiv.orgresearchgate.net The development of methods to identify polyaminated proteins and their modification sites provides a deeper understanding of how spermidine exerts its regulatory functions. biorxiv.orgresearchgate.net The integration of these omics datasets provides a holistic view of the cellular response to spermidine, from gene expression changes to protein modifications and metabolic reprogramming.
Development of Advanced Analytical Techniques for Polyamine Metabolomics
Accurate and sensitive quantification of polyamines and their metabolites in biological samples is fundamental to polyamine research. nih.gov Advanced analytical techniques, particularly those based on mass spectrometry, have significantly improved the ability to measure polyamines.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the analysis of polyamines, offering high sensitivity and selectivity. nih.govcreative-proteomics.com The development of stable isotope dilution assays using isotopically labeled internal standards, such as this compound, has further enhanced the accuracy and reliability of polyamine quantification in various biological matrices. nih.govresearchgate.net
Other techniques, such as hydrophilic-interaction liquid chromatography (HILIC), have proven valuable for analyzing highly polar compounds like polyamines without the need for derivatization. nih.gov Furthermore, recent advancements in fluorescent methods for polyamine detection offer alternative approaches for monitoring polyamine levels. mdpi.comnih.gov The continuous improvement of these analytical methods is crucial for advancing our understanding of polyamine metabolism in both health and disease. mdpi.comscirp.org
Unanswered Questions and Emerging Research Avenues
Despite significant progress, many questions regarding the roles of spermidine and other polyamines remain unanswered, opening up exciting avenues for future research.
One of the key challenges is to fully elucidate the precise molecular mechanisms through which spermidine exerts its diverse biological effects. aginganddisease.orgnih.gov While autophagy induction is a well-established mechanism, the interplay between spermidine and other cellular processes, such as inflammation, histone acetylation, and lipid metabolism, requires further investigation. aginganddisease.org
The role of the gut microbiota in regulating systemic spermidine levels is another emerging area of interest. nih.gov Preclinical studies suggest that the gut microbiome is critically involved in generating health-relevant spermidine, but the extent of its contribution in humans and the factors that influence it are yet to be fully understood. nih.gov
Furthermore, the potential dual role of polyamines in cancer remains a topic of debate. While elevated polyamine levels are associated with tumor progression, spermidine supplementation has also been shown to have anti-neoplastic properties. cell-stress.comnih.gov Resolving this paradox is crucial for the safe and effective translation of spermidine-based interventions for cancer prevention and therapy.
Future research should also focus on:
Identifying the specific molecular targets of spermidine that mediate its beneficial effects. cell-stress.com
Understanding the complex regulation of polyamine transport in mammals. nih.govnih.gov
Investigating the potential of spermidine to mitigate the effects of environmental stressors, such as cold stress. nih.gov
Exploring the therapeutic potential of spermidine in a wider range of age-related diseases and neurological disorders. biorxiv.orgmdpi.com
The continued use of advanced tools like this compound in conjunction with cutting-edge multi-omics and analytical techniques will be indispensable in addressing these unanswered questions and paving the way for novel therapeutic strategies based on polyamine modulation.
Deeper Mechanistic Insights into Spermidine's Molecular Targets
Spermidine, a ubiquitous natural polyamine, is known for its ability to extend the lifespan of various organisms, from yeast to mice. bohrium.comresearchgate.net Its therapeutic potential is linked to its interaction with a wide array of molecular targets, influencing fundamental cellular processes. While spermidine's positive charge allows it to interact non-selectively with negatively charged molecules like DNA, RNA, and ATP cell-stress.com, research has uncovered more specific and crucial molecular targets that mediate its beneficial effects. researchgate.netcell-stress.com
One of the primary mechanisms attributed to spermidine is the induction of autophagy, the cellular process for degrading and recycling damaged components. nih.govaginganddisease.org Spermidine promotes autophagy through several pathways:
Inhibition of Acetyltransferases: It inhibits the histone acetyltransferase EP300, which leads to the deacetylation of proteins involved in autophagy. cell-stress.comnih.gov
Regulation of Transcription Factors: It can induce the expression of the translation factor eIF5A, which in turn promotes the synthesis of Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis. cell-stress.comnih.gov
Upregulation of Autophagy-Related Genes (Atg): Studies have shown that spermidine supplementation upregulates key autophagy genes like Atg7, Atg11, and Atg15. nih.gov
Beyond autophagy, spermidine directly influences mitochondrial function. It allosterically activates the mitochondrial trifunctional protein (MTP), a key enzyme complex in fatty acid β-oxidation. bohrium.comresearchgate.netcell-stress.com This activation can restore mitochondrial respiratory capacity, a function that often declines with age. bohrium.com The table below summarizes some of the key molecular targets of spermidine.
| Target Class | Specific Target | Function Modulated by Spermidine | Research Finding |
| Enzymes | Histone Acetyltransferases (e.g., EP300) | Inhibition | Reduces acetylation of autophagy-related proteins, promoting autophagy. cell-stress.comnih.gov |
| Mitochondrial Trifunctional Protein (MTP) | Activation | Enhances fatty acid oxidation and mitochondrial respiration. bohrium.comcell-stress.com | |
| Translation Factors | Eukaryotic initiation factor 5A (eIF5A) | Hypusination | Promotes the synthesis of specific proteins, including autophagy regulators like TFEB. cell-stress.comnih.gov |
| Ion Channels | N-methyl-D-aspartate (NMDA) receptors | Regulation | Modulates ion channel function. cell-stress.comnaturalmicronchem.com |
| Transcription Factors | Transcription Factor EB (TFEB) | Upregulation | Induces autophagy and lysosomal biogenesis. cell-stress.comnih.gov |
This table is interactive. Click on the headers to sort.
Future research utilizing labeled spermidine variants will be instrumental in dissecting these complex interactions further. By tracing the path of compounds like this compound, scientists can identify which tissues and cellular compartments they reach, how they are metabolized, and which target interactions are most critical for their therapeutic effects, such as cancer suppression and anti-aging. bohrium.comcell-stress.com
Exploration of Spermidine's Role in Specific Organ Systems (e.g., Brain, Liver, Reproductive Organs)
The systemic effects of spermidine are evident in its impact on various organ systems, where it plays a protective and regulatory role.
Brain: Spermidine is increasingly recognized for its importance in brain health and cognitive function. oxfordhealthspan.com A key area of research is the "gut-brain axis," a bidirectional communication system where gut health influences the brain. oxfordhealthspan.com Spermidine produced by the gut microbiome or absorbed from diet can impact brain function. oxfordhealthspan.com Studies in animal models show that spermidine and its metabolite spermine can delay brain aging by inducing autophagy, reducing oxidative stress, and preventing inflammation and apoptosis in neurons. researchgate.net Research suggests spermidine supplementation can improve memory and may help prevent cognitive decline by modulating clock genes that regulate the body's circadian rhythm, which is crucial for the brain's nightly repair processes. oxfordhealthspan.comyoutube.com Although some studies indicate spermidine may have difficulty crossing the blood-brain barrier under normal conditions, other evidence suggests it can cross in healthy aged mice, highlighting the need for further investigation into its transport and efficacy in the central nervous system. nih.govresearchgate.net
Liver: The liver is another organ where spermidine demonstrates significant protective effects. It has been shown to prevent liver fibrosis and hepatocellular carcinoma in mouse models by activating MAP1S-mediated autophagy. nih.govcabidigitallibrary.org This process helps clear damaged cells that could otherwise become cancerous. cabidigitallibrary.org Spermidine protects the liver from various insults, including damage from toxins like carbon tetrachloride (CCl4) and alcohol. nih.govmdpi.commdpi.com It alleviates oxidative stress, improves mitochondrial health, and reduces inflammation in the liver. mdpi.commdpi.com By protecting the liver endothelium, the layer of cells lining the blood vessels, spermidine can prevent the initial steps that lead to liver fibrosis. mdpi.com Furthermore, spermidine enhances liver protection by boosting the NRF2 signaling pathway, which is crucial for cellular defense against oxidative stress. nih.gov
Reproductive Organs: Polyamines are essential for successful reproduction in both males and females. nih.govoup.com
Female Fertility: Spermidine plays a role in mitigating the effects of reproductive aging. oxfordhealthspan.com Research indicates it can protect female reproductive stem cells from oxidative stress, a key factor in ovarian aging, by boosting autophagy. prohealth.com This helps preserve the viability and number of these crucial cells. prohealth.com In mice, spermidine has been shown to protect ovarian function by reducing the number of atretic (degenerating) follicles and increasing the activity of antioxidant enzymes. nih.gov
Male Fertility: Spermidine is vital for spermatogenesis and sperm function. oup.com It has been shown to improve sperm motility, which is critical for successful fertilization. oxfordhealthspan.com Its antioxidant properties also protect sperm cells from oxidative damage, thereby preserving DNA integrity. oxfordhealthspan.com Studies in model organisms like yeast and nematodes have demonstrated that spermidine is essential for efficient mating and fertilization, a role that appears to be independent of its autophagy-inducing effects. nih.gov
The following table summarizes research findings on spermidine's effects on these organ systems.
| Organ System | Key Function | Observed Effect of Spermidine | Supporting Evidence |
| Brain | Cognitive Health | Improves memory and cognition, delays brain aging. researchgate.netyoutube.com | Induces autophagy, reduces oxidative stress, and modulates circadian rhythms. oxfordhealthspan.comresearchgate.net |
| Liver | Disease Prevention | Protects against liver fibrosis and hepatocellular carcinoma. nih.govnih.gov | Activates MAP1S-mediated autophagy and NRF2 signaling. nih.govnih.gov |
| Reproductive Organs | Fertility | Enhances both female and male fertility. oxfordhealthspan.comprohealth.com | Protects ovarian stem cells, improves sperm motility and DNA integrity. oxfordhealthspan.comprohealth.comnih.gov |
This table is interactive. Click on the headers to sort.
Expanding the Application of Labeled Polyamines for Novel Discoveries
The synthesis of isotopically labeled polyamines, such as this compound, is a cornerstone for innovative research. These tools allow for precise tracking and quantification, paving the way for novel discoveries in biology and medicine.
One major application is in the field of metabolomics. A strategy integrating chemical isotope labeling with high-resolution mass spectrometry has been developed to discover and semi-quantify novel acylated polyamines in biological samples. acs.org This approach helps to build libraries of predicted metabolites and investigate their roles in conditions like ulcerative colitis, revealing that gut microbiota may influence their presence. acs.org
Furthermore, labeled and modified polyamines are being used to develop new therapeutic agents and diagnostic tools.
Fluorescent Probes: Fluorescently labeled polyamines are used as substrates to study the activity of polyamine transport systems, such as the endosomal P5B-type ATPases ATP13A2 and ATP13A3. researchgate.net This research helps to understand how cells acquire polyamines and can lead to the design of isoform-specific probes for diagnostic or therapeutic purposes. researchgate.net
Targeted Drug Delivery: The polyamine transport system, which is often highly active in cancer cells, can be exploited for targeted drug delivery. By linking polyamine structures to anti-tumor agents, such as platinum complexes or photosensitizers for photodynamic therapy, these drugs can be selectively taken up by cancer cells, potentially increasing their efficacy and reducing side effects. nih.govnih.gov
Development of Novel Analogs: The design of structurally diverse polyamine analogs continues to be a promising area of drug discovery. nih.gov By moving beyond simple inhibitors of polyamine synthesis, researchers are creating compounds that disrupt various polyamine functions at their effector sites, leading to new classes of antitumoral and antiparasitic agents. nih.govresearchgate.net
The use of this compound and similar labeled compounds is indispensable for validating these novel approaches. They serve as internal standards in mass spectrometry and allow researchers to trace the metabolic fate of new polyamine-based drugs, ensuring that they reach their intended targets and exert the desired biological effects. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Conclusion
Summary of Spermidine-(butyl-13C4) Trihydrochloride's Contributions to Polyamine Research
This compound has emerged as an indispensable tool in the field of polyamine research, primarily by enabling significant advancements in analytical precision and metabolic pathway analysis. Its fundamental contribution lies in its role as a stable isotope-labeled internal standard for mass spectrometry (MS)-based quantification. sigmaaldrich.com The incorporation of four Carbon-13 atoms provides a distinct mass shift of +4 amu, allowing it to be differentiated from its naturally occurring, unlabeled counterpart while maintaining identical chemical and physical behavior during sample extraction and analysis. sigmaaldrich.com
This property has been pivotal for the development of robust, high-throughput analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govstanford.edu By using this compound as an internal standard, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of endogenous spermidine (B129725) levels in complex biological matrices like tissues and serum. nih.govstanford.edu For instance, this precise quantification was critical in studies comparing polyamine levels in lung adenocarcinoma tissue versus normal tissue, which revealed significantly higher concentrations of spermidine and spermine (B22157) in tumors. stanford.edu Such findings underscore the importance of reliable analytical standards in cancer research, where polyamine metabolism is often dysregulated. pnas.org
Furthermore, the availability of this stable isotope-labeled compound has facilitated detailed investigations into polyamine flux. nih.gov While studies may use labeled precursors like amino acids to track synthesis, the use of labeled standards is essential for the "exact quantification of the incorporated label," providing a clear picture of the dynamics of polyamine biosynthesis and catabolism. nih.gov These analytical advancements have empowered researchers to explore the roles of polyamines in a wide array of biological processes, from cell growth and proliferation to aging and disease. pnas.orgnih.gov
Future Outlook for Advancing Biological and Biomedical Knowledge
The future utility of this compound and other stable isotope-labeled polyamines is set to expand in line with advancements in analytical technology and a deepening interest in the intricate roles of metabolic pathways. As research moves beyond simple quantification toward more dynamic systems-level analyses, this compound will be crucial for sophisticated metabolic flux analysis (MFA). nih.gov MFA studies using ¹³C-labeled tracers can elucidate the rates of metabolic reactions and trace the fate of spermidine through its complex network of synthesis, catabolism, and conversion to spermine, offering unprecedented insight into how these pathways are regulated in response to genetic, pharmacological, or environmental stimuli.
Emerging fields of research are poised to benefit significantly from the application of such tracers. The study of the gut microbiome's interaction with host metabolism is a key area where tracing the flow of microbially-derived or -modulated polyamines into host tissues can clarify their impact on host physiology, immunity, and disease. nih.gov Similarly, in neurodegenerative and aging research, understanding the precise flux and turnover of polyamines like spermidine, which is known to induce autophagy, is critical. nih.gov The use of stable isotope tracers will allow for direct measurement of how spermidine metabolism changes with age or in disease models, potentially identifying new targets for intervention.
As analytical platforms like mass spectrometry continue to improve in sensitivity and resolution, the demand for high-purity, well-characterized stable isotope standards will only increase. nih.gov this compound will therefore remain a vital component of the researcher's toolkit, enabling the rigorous and detailed studies necessary to fully unravel the biological and biomedical significance of polyamine metabolism and to translate this knowledge into future therapeutic strategies.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | NH₂(CH₂)₃NH(¹³CH₂)₄NH₂ • 3HCl |
| CAS Number | 1313734-84-7 |
| Molecular Weight | 258.60 g/mol |
| Isotopic Purity | 99 atom % ¹³C |
| Physical Form | Powder |
| Melting Point | 257-259 °C |
| Mass Shift | M+4 |
| Storage Temperature | -20°C |
Data sourced from supplier specifications. sigmaaldrich.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Spermidine |
| This compound |
| Spermine |
| Putrescine |
| Arginine |
| Methionine |
| Ornithine |
| N1-acetylspermine |
| N1-acetylspermidine |
| Butyrate |
| Glutamate |
| Cysteine |
| Glutathione |
| Hydrogen peroxide |
| Difluoromethylornithine (DFMO) |
Q & A
Q. Q1: What is the primary role of Spermidine-(butyl-¹³C₄) trihydrochloride in experimental workflows, and how is it methodologically applied?
Answer: This compound is a stable isotope-labeled analog of spermidine, primarily used as an internal standard (IS) in mass spectrometry (MS)-based quantification to correct for matrix effects and ionization efficiency variations. Methodologically:
- Sample preparation : Add a known concentration of the IS during extraction to normalize spermidine levels in biological samples (e.g., plasma, tissue homogenates) .
- LC-MS/MS integration : Use its distinct mass-to-charge ratio (¹³C₄-labeled butyl group) to differentiate from endogenous spermidine, ensuring accurate quantification via isotope dilution .
- Validation : Include calibration curves with serial dilutions of unlabeled spermidine spiked with fixed IS concentrations to assess linearity and recovery rates.
Q. Q2: How should researchers ensure stability and reproducibility when handling Spermidine-(butyl-¹³C₄) trihydrochloride?
Answer:
- Storage : Store lyophilized powder at –20°C in airtight, light-protected vials to prevent degradation. Reconstitute in 50:50 acetonitrile:acetic acid (v/v) for short-term use .
- Quality control : Verify purity (>98%) via HPLC-UV or NMR before critical experiments, as contaminants may skew isotopic ratios .
- Replicates : Analyze samples in triplicate to account for technical variability, especially in heterogeneous matrices like tissue lysates .
Advanced Research Questions
Q. Q3: How does isotopic labeling (¹³C₄-butyl) impact the biological activity of spermidine in comparative studies?
Answer: While the ¹³C label itself is non-radioactive and inert, researchers must confirm functional equivalence to unlabeled spermidine in biological assays:
- In vitro validation : Compare labeled vs. unlabeled spermidine in macrophage polarization assays (e.g., CD80/CD86 expression via flow cytometry) or T-cell proliferation ([³H]-thymidine incorporation) to ensure no artifactual effects .
- In vivo models : Test immunosuppressive activity in EAE mice (e.g., clinical scores, spinal cord immune cell counts) to validate that isotopic labeling does not alter spermidine’s immunomodulatory properties .
Table 1 : Key Parameters for Comparative Activity Studies
| Assay Type | Metric | Reference Method |
|---|---|---|
| Macrophage Activation | CD80/CD86 MFI (Flow Cytometry) | Figure 4a |
| Cytokine Production | IL-1β, TNF-α (Multiplex ELISA) | Figure 4b, 5c |
| NF-κB Signaling | Phospho-IκBα/p65 (Immunoblot) | Figure 4c–e |
Q. Q4: How can researchers resolve discrepancies in spermidine quantification across studies using Spermidine-(butyl-¹³C₄) trihydrochloride?
Answer: Discrepancies often arise from matrix-specific ionization suppression or varied extraction protocols :
- Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., serum, cerebrospinal fluid) as test samples to account for differential ion suppression .
- Normalization : Use the IS-to-analyte peak area ratio rather than absolute counts to mitigate instrument drift .
- Protocol harmonization : Cross-validate extraction methods (e.g., acid precipitation vs. solid-phase extraction) using spike-recovery experiments (85–115% recovery acceptable) .
Q. Q5: What experimental designs are optimal for studying Spermidine-(butyl-¹³C₄) trihydrochloride in neuroimmunology contexts?
Answer:
- EAE mouse model : Transfer splenic macrophages from spermidine-treated donors to recipient EAE mice (n ≥ 7/group) and track clinical scores, spinal cord mononuclear cells (MNCs), and cytokine profiles (e.g., IL-12, IFN-γ) .
- Mechanistic studies : Use bone marrow-derived macrophages (BMDMs) pretreated with spermidine, followed by LPS stimulation and NF-κB pathway analysis (e.g., phospho-IKKα/β, IκBα degradation) via immunoblotting .
Q. Q6: How can researchers validate the specificity of Spermidine-(butyl-¹³C₄) trihydrochloride in complex metabolic pathways?
Answer:
- Isotope tracing : Co-administer ¹³C-labeled spermidine with other isotope-labeled metabolites (e.g., ¹⁵N-arginine) to track polyamine flux via LC-HRMS .
- Knockout controls : Use spermidine synthase-deficient cell lines or CRISPR-edited models to confirm that observed effects are spermidine-specific .
Methodological Pitfalls and Solutions
Q. Q7: What are common sources of error in Spermidine-(butyl-¹³C₄) trihydrochloride-based assays, and how are they mitigated?
Answer:
- Carryover contamination : Rinse LC-MS autosampler needles with 50% acetonitrile between runs to prevent cross-sample interference .
- Degradation during storage : Aliquot reconstituted IS into small volumes and avoid freeze-thaw cycles (>3 cycles reduces stability) .
- Interference from analogs : Use high-resolution MS (e.g., Q-TOF) to distinguish spermidine-(butyl-¹³C₄) from structurally similar metabolites like spermine .
Q. Q8: How should researchers statistically analyze data from isotope dilution assays?
Answer:
- Linear regression : Fit calibration curves using weighted least squares (1/x² weighting) to account for heteroscedasticity at low concentrations .
- Outlier detection : Apply Grubbs’ test to exclude technical replicates with >20% deviation from the mean .
- Meta-analysis : Pool data from independent experiments (≥3 replicates/condition) and perform ANOVA with post-hoc Tukey correction for multi-group comparisons .
Future Research Directions
Q9: What unanswered mechanistic questions warrant further study with Spermidine-(butyl-¹³C₄) trihydrochloride?
Answer:
- Autophagy interplay : Investigate whether spermidine’s immunomodulatory effects in EAE mice (Figure 5a ) are autophagy-dependent using ATG5/7-knockout models.
- Epigenetic regulation : Profile histone acetylation (e.g., H3K9ac) in spermidine-treated macrophages to link metabolic changes to chromatin remodeling .
Q. Q10: How can isotopic labeling be leveraged to study spermidine’s tissue-specific pharmacokinetics?
Answer:
- Tissue distribution studies : Administer ¹³C₄-spermidine intravenously in rodents and quantify its accumulation in brain, liver, and spleen via LC-MS/MS at multiple timepoints .
- BBB permeability : Compare spermidine levels in cerebrospinal fluid (CSF) vs. plasma to calculate blood-brain barrier penetration ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
